molecular formula C12H17NO4 B13343764 Phthalic acid, mono-tert-butyl ester, ammonium salt CAS No. 101976-13-0

Phthalic acid, mono-tert-butyl ester, ammonium salt

Cat. No.: B13343764
CAS No.: 101976-13-0
M. Wt: 239.27 g/mol
InChI Key: FBVIPQVDCPREFV-UHFFFAOYSA-N
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Description

Phthalic acid, mono-tert-butyl ester, ammonium salt is a derivative of phthalic acid where one carboxylic acid group is esterified with a tert-butyl group, and the remaining acid group forms an ammonium salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic ammonium group and steric bulk from the tert-butyl substituent.

Properties

CAS No.

101976-13-0

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

azanium;2-[(2-methylpropan-2-yl)oxycarbonyl]benzoate

InChI

InChI=1S/C12H14O4.H3N/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14;/h4-7H,1-3H3,(H,13,14);1H3

InChI Key

FBVIPQVDCPREFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Esterification Step

The esterification of phthalic anhydride with tert-butyl methyl ether (TBME) or tert-butyl alcohol is a critical step. According to a detailed synthetic procedure:

  • Reagents: Phthalic anhydride (>98% purity), tert-butyl methyl ether (anhydrous), concentrated sulfuric acid as catalyst.
  • Conditions: The reaction is conducted at low temperatures, typically below 5°C (ideally around 0°C) to avoid side reactions such as formation of dimethyl phthalate.
  • Procedure: Sulfuric acid (23.8 g, 0.243 moles) is added slowly to a mixture of phthalic anhydride and TBME under stirring, maintaining the temperature below 5°C for approximately 4 hours, then allowed to stir overnight at room temperature. The reaction mixture is then neutralized with sodium carbonate solution and extracted with dichloromethane.
  • Yield and Purity: The process yields about 70% of the mono-tert-butyl phthalate ester as a light yellow oily liquid.

Table 1: Esterification Reaction Parameters

Parameter Details
Starting Material Phthalic anhydride (>98% pure)
Esterifying Agent tert-Butyl methyl ether (TBME)
Catalyst Concentrated sulfuric acid
Temperature 0–5 °C
Reaction Time 4 hours + overnight stirring
Work-up Neutralization with Na2CO3, extraction with CH2Cl2
Yield ~70%

Formation of Ammonium Salt

Once the mono-tert-butyl phthalate ester is obtained, it is neutralized with ammonia to form the ammonium salt:

  • Reagents: Mono-tert-butyl phthalate ester, ammonia water (15–30% NH3 by weight, preferably 15–25%).
  • Conditions: The ester is dissolved or suspended in water, and ammonia water is added slowly under stirring. The reaction is typically performed at 50–95°C, preferably between 60 and 75°C to ensure complete salt formation without ester hydrolysis.
  • Storage: To prevent crystallization of diammonium phthalate or related salts, the solution is often maintained at temperatures above 50°C during and after the reaction.
  • Reaction Monitoring: The reaction progress can be monitored by pH and spectroscopic methods.
  • Isolation: After reaction completion, the ammonium salt can be isolated by evaporation or crystallization under controlled conditions.

Alternative Preparation via Phthalic Acid Ammonium Salts

Some patents describe the preparation of phthalic acid ammonium salts by reacting phthalic acid with ammonia water, then converting these salts into esters or other derivatives. The process involves:

  • Mixing freshly washed phthalic acid with water and ammonia water (20% concentration) at 60–75°C for about 1 hour.
  • Producing diammonium phthalate solutions that can be further processed or reacted with aromatic solvents to form phthalimides or related compounds.
  • This method emphasizes careful control of temperature and ammonia concentration to optimize yield and purity.

Analytical Data and Characterization

The esterification and salt formation are confirmed by various analytical techniques:

  • Infrared (IR) Spectroscopy: Characteristic ester carbonyl peaks at ~1750 cm^-1 and aromatic C=O stretches at ~1850 cm^-1.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic protons between δ 7.26–8.02 ppm, tert-butyl methyl protons around δ 1.57 ppm.
    • ^13C NMR confirms carbonyl carbons at ~166–168 ppm and tert-butyl carbons at ~27.9 ppm.
  • Purity: Typically >99% purity is achievable with proper work-up and crystallization.

Summary Table of Preparation Methods

Step Method/Conditions Key Points Yield/Purity References
Esterification Phthalic anhydride + TBME, H2SO4 catalyst, 0–5°C, 4h + overnight Low temperature to avoid side products ~70% yield
Ammonium Salt Formation Mono-tert-butyl phthalate + NH3 (15–25%), 60–75°C, stirring Controlled temp to prevent hydrolysis High purity (>99%)
Alternative Salt Prep Phthalic acid + ammonia water, 60–75°C Prevent crystallization by heating High yield

Professional Notes and Recommendations

  • Maintaining low temperature during esterification is critical to avoid formation of dimethyl phthalate or other side products.
  • The purity of phthalic anhydride (>98%) significantly influences the reaction efficiency. Impurities such as phthalic acid can hinder esterification.
  • The ammonia concentration and reaction temperature must be carefully controlled during ammonium salt formation to avoid ester hydrolysis or salt crystallization.
  • Continuous stirring and controlled addition rates improve homogeneity and yield.
  • Post-reaction purification via extraction, crystallization, and drying under vacuum ensures high purity suitable for industrial or research applications.

Chemical Reactions Analysis

Types of Reactions: Phthalic acid, mono-tert-butyl ester, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form phthalic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Phthalic acid.

    Reduction: Tert-butyl alcohol and phthalic acid.

    Substitution: Various substituted phthalates depending on the reagents used.

Scientific Research Applications

Phthalic acid, mono-tert-butyl ester, ammonium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of phthalic acid, mono-tert-butyl ester, ammonium salt involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing phthalic acid and tert-butyl alcohol, which can then interact with biological molecules. The ammonium ion can also participate in ionic interactions with negatively charged sites on proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

Phthalic acid esters vary by substituent type (alkyl, aryl), esterification degree (mono- vs. diesters), and counterion presence (e.g., ammonium). Key comparisons include:

Monoesters vs. Diesters
  • Monoesters: Example: Phthalic acid, mono-n-butyl ester (CAS 131-70-4, MW 222.24). Properties: Higher polarity than diesters, moderate solubility in polar solvents. Used as intermediates in polymer synthesis .
  • Diesters :

    • Example: Dibutyl phthalate (DBP, CAS 84-74-2, MW 278.35).
    • Properties: Low water solubility, high lipophilicity. Widely used as plasticizers but restricted due to toxicity concerns .
Substituent Effects
  • Example: Phthalic acid, mono-tert-butyl ester, ammonium salt (estimated MW ~250) vs. mono-n-butyl ester (MW 222.24).
  • 2-Ethylhexyl Group: Example: Di(2-ethylhexyl) phthalate (DEHP, CAS 117-81-7). Properties: Hepatocarcinogenic in rodents; substituent size correlates with persistence and toxicity .

Physicochemical and Environmental Properties

Compound Name Ester Type Substituent Molecular Weight Solubility Biodegradability Key Applications
This compound Monoester tert-butyl, NH₄⁺ ~250 (est.) High (polar solvents) Moderate (steric hindrance) Surfactants, antimicrobials
Dibutyl phthalate (DBP) Diester n-butyl 278.35 Low (lipophilic) High Plasticizers
Phthalic acid, mono-2-ethylhexyl ester Monoester 2-ethylhexyl 278.34 Moderate Low (bulky substituent) Polymer additives

Toxicity and Regulatory Considerations

  • Mono-tert-butyl Ester, Ammonium Salt: Limited toxicity data, but ammonium salts of PAEs are generally less toxic than diesters. The tert-butyl group may reduce bioaccumulation compared to linear alkyl chains .
  • DEHP and DBP : Classified as endocrine disruptors with strict regulatory limits in consumer products .
  • QSAR Insights : Steric factors in substituents (e.g., tert-butyl) correlate with reduced aerobic biodegradability, suggesting environmental persistence .

Biological Activity

Phthalic acid, mono-tert-butyl ester, ammonium salt (often referred to in the literature as a phthalate ester), is a compound that has garnered attention due to its widespread use in industrial applications and its potential biological effects. This article explores the biological activity of this compound through various studies and findings, highlighting its interactions with biological systems, potential toxicity, and ecological implications.

Chemical Structure and Properties

Phthalic acid esters are characterized by their ester functional groups derived from phthalic acid. The specific structure of mono-tert-butyl ester contributes to its unique properties, influencing its solubility and interaction with biological membranes.

Biological Activity Overview

  • Endocrine Disruption : Phthalates, including mono-tert-butyl esters, are known endocrine disruptors. Research indicates that exposure to these compounds can lead to hormonal imbalances and reproductive toxicity in various animal models. For instance, studies have shown associations between phthalate exposure and developmental issues in offspring, particularly concerning genital development and reproductive organ malformations .
  • Toxicological Effects :
    • Hepatotoxicity : Phthalates have been linked to liver damage in several studies. For example, exposure to mono-n-butyl phthalate has resulted in significant liver pathology in rodent models .
    • Nephrotoxicity : The kidneys are also affected by phthalate exposure, with studies indicating that certain phthalates can lead to renal dysfunction and structural changes in kidney tissues .
  • Microbial Interactions : Some studies have investigated the biodegradation of phthalates by microbial communities. For example, a study highlighted the ability of the Gordonia genus to metabolize di-n-octyl phthalate into phthalic acid through specific enzymatic pathways . This suggests potential for bioremediation strategies using microorganisms capable of degrading phthalate esters.

Case Study 1: Reproductive Toxicity in Animal Models

A comprehensive review highlighted various studies where phthalate exposure resulted in reproductive toxicity. In one notable study involving mice, high doses of di(2-ethylhexyl) phthalate were linked to significant testicular damage and alterations in hormone levels, indicating a clear impact on reproductive health .

Case Study 2: Biodegradation by Microorganisms

Research focusing on the Gordonia species demonstrated the degradation pathways for dioctyl phthalate isomers. The study utilized molecular techniques to identify genes involved in the metabolism of these compounds, revealing that certain esterases play critical roles in converting phthalates into less harmful metabolites .

Data Tables

Biological Effect Observation Reference
Endocrine DisruptionHormonal imbalances leading to reproductive issues
HepatotoxicityLiver damage observed in rodent models
NephrotoxicityRenal dysfunction linked to phthalate exposure
Microbial DegradationGordonia sp. metabolizing dioctyl phthalate

Research Findings

  • Protein Interactions : Phthalates have been shown to interact with various cellular proteins, impacting cellular functions. A study identified 22 proteins that bind with phthalic acid derivatives in breast cancer cell lines, suggesting potential implications for cancer biology .
  • Natural Sources and Biosynthesis : Recent findings indicate that certain algae can biosynthesize phthalate esters naturally. These compounds may possess allelopathic properties that enhance plant competitiveness against biotic stressors .
  • Toxicological Reviews : A review detailed the toxicological profiles of various phthalates, emphasizing the need for continuous monitoring due to their prevalence in consumer products and potential health risks associated with long-term exposure .

Q & A

Q. What role does this compound play in enzymatic phosphorylation studies?

  • Methodological Answer : Use γ,γ-dimethylallyl phosphate ammonium salt analogs to study isoprenoid biosynthesis pathways. Optimize kinase assays (e.g., Archaeoglobus fulgidus IPK) with ATPγS and monitor phosphorylation via ³¹P NMR or radiometric TLC .

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